

Spectroscopic Profile of 5-Ethoxy-4-methyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethoxy-4-methyloxazole**

Cat. No.: **B119874**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethoxy-4-methyloxazole**, a key intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for **5-Ethoxy-4-methyloxazole** is $C_6H_9NO_2$, with a molecular weight of 127.14 g/mol. [1] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **5-Ethoxy-4-methyloxazole** exhibits distinct signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet and a quartet, while the methyl and oxazole ring protons appear as singlets.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Oxazole-H
Data not available	Quartet	2H	-OCH ₂ CH ₃
Data not available	Singlet	3H	-CH ₃
Data not available	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **5-Ethoxy-4-methyloxazole** molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	C=N (Oxazole ring)
Data not available	C-O (Oxazole ring)
Data not available	C-4 (Oxazole ring)
Data not available	C-5 (Oxazole ring)
Data not available	-OCH ₂ CH ₃
Data not available	-CH ₃
Data not available	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Ethoxy-4-methyloxazole** will show characteristic absorption bands for the C-O, C=N, and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	C-H stretch (aromatic/aliphatic)
Data not available	-	C=N stretch (oxazole ring)
Data not available	-	C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **5-Ethoxy-4-methyloxazole** will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks that can help to confirm its structure.

m/z	Interpretation
127.14	Molecular Ion [M] ⁺
Data not available	Fragment ions

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols that can be adapted for **5-Ethoxy-4-methyloxazole**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Ethoxy-4-methyloxazole** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

- Acquire the spectrum at room temperature.
- Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled sequence is used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .
- The relaxation delay may be increased for quaternary carbons.
- Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- For a liquid sample like **5-Ethoxy-4-methyloxazole**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

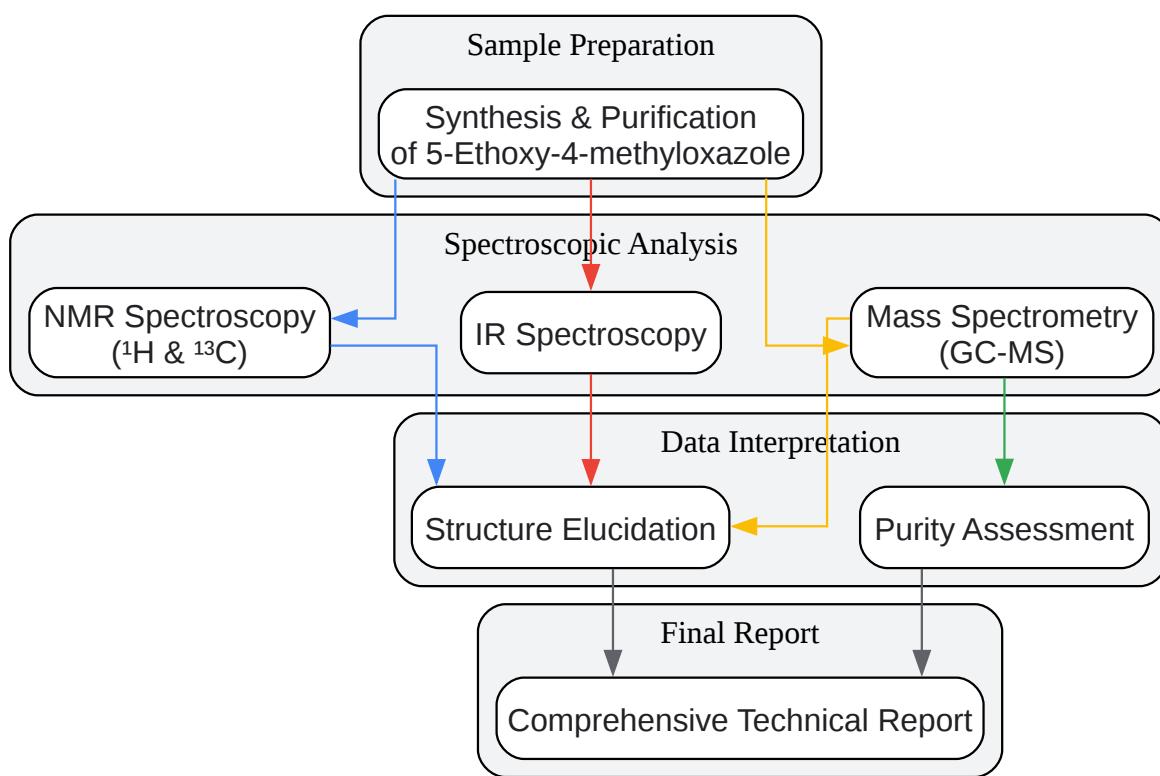
Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plates is recorded first.
- The sample is then placed in the spectrometer's sample compartment.

- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:


- Prepare a dilute solution of **5-Ethoxy-4-methyloxazole** in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

- The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- A capillary column suitable for the separation of heterocyclic compounds is used (e.g., a DB-5 or equivalent).
- The GC oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from the solvent and any impurities.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Ethoxy-4-methyloxazole**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **5-Ethoxy-4-methyloxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethoxy-4-methyloxazole | C₆H₉NO₂ | CID 11815362 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Ethoxy-4-methyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b119874#spectroscopic-data-for-5-ethoxy-4-methyloxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com